molecular formula C18H19ClN4 B7765397 Clozapine CAS No. 1333667-72-3

Clozapine

Katalognummer B7765397
CAS-Nummer: 1333667-72-3
Molekulargewicht: 326.8 g/mol
InChI-Schlüssel: QZUDBNBUXVUHMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Clozapine is an atypical or second-generation antipsychotic drug used in treatment-resistant schizophrenia and to decrease suicide risk in schizophrenic patients . It is used to treat severely ill patients with schizophrenia who have used other medicines that did not work well . It is also used to lower the risk of suicidal behavior in patients with schizophrenia or schizoaffective disorder .


Synthesis Analysis

Clozapine’s synthesis involves complex pharmacokinetic and pharmacogenomic processes . It has been found that clozapine metabolism varies across populations globally and is partly genetically determined .


Molecular Structure Analysis

Clozapine is a tricyclic dibenzodiazepine . It displays affinity to various neuroreceptors with a particularly low affinity to the dopamine receptors . Its molecular formula is C18H19ClN4 .


Chemical Reactions Analysis

Clozapine’s chemical reactions involve its metabolism in the body. It is known to affect the immune system and may increase the risk of infections . It can also increase the risk of seizure, especially at high doses .


Physical And Chemical Properties Analysis

Clozapine has been found to exist in different physical forms including monohydrate, two crystalline solvates, and an amorphous phase . The polymorphic form (clozapine anhydrate) showed higher intrinsic dissolution rate compared to solvatomorphic form (clozapine monohydrate) .

Wissenschaftliche Forschungsanwendungen

Treatment of Schizophrenia

Clozapine is globally recognized for its efficacy in treating several psychiatric disorders . It has an FDA indication for reducing the risk of repeated suicidal behavior in patients with schizophrenia or schizoaffective disorder . More than two-thirds of treatment-resistant schizophrenia (TRS) patients respond to Clozapine treatment in adequate doses .

Neuroprotection and Neurotrophism

A growing field of research is stressing a possible broader beneficial effect of Clozapine in promoting neuroprotection and neurotrophism . This could potentially open new avenues for the treatment of neurodegenerative disorders.

Reduction of Hospital Admissions

Treatment with Clozapine has been shown to dramatically reduce the number of hospital admissions and bed days among TRS patients . This can significantly improve the quality of life for these patients and reduce healthcare costs.

Reduction of Suicidal Behavior

Clozapine has been shown to reduce suicidal behavior in patients with schizophrenia or schizoaffective disorder . This is a significant benefit, as these patients are often at a higher risk of suicide.

Treatment of Bipolar Disorder

Clozapine has also been used in the off-label treatment of bipolar disorder . While more research is needed, initial results are promising.

Treatment of Major Depressive Disorder (MDD)

Clozapine has been used in the off-label treatment of major depressive disorder (MDD) . This expands its potential applications beyond psychotic disorders.

Treatment of Parkinson’s Disease

Clozapine has been used in the off-label treatment of Parkinson’s disease . This suggests that it may have broader applications in the treatment of neurological disorders.

Reduction of Aggressive Behavior

Clozapine has been shown to reduce aggressive behavior . This can be particularly beneficial in managing patients with behavioral issues related to their psychiatric disorders.

Safety and Hazards

Clozapine is linked to several life-threatening side effects, such as agranulocytosis, myocarditis, and seizures . It can also cause serious heart problems and increase the risk of death in older adults with dementia-related psychosis .

Zukünftige Richtungen

Future research on clozapine is focusing on optimizing its use in treatment algorithms and developing precision medicine approaches . There is also interest in exploring its potential broader beneficial effect in promoting neuroprotection and neurotrophism .

Wirkmechanismus

Target of Action

Clozapine is a unique antipsychotic that has low D2 receptor affinity and high D1 and D4 receptor activity . It also antagonizes 5HT2 serotonergic receptor subtypes (5HT2A & 5HT2C), adrenergic (α1), histamine (H1), and muscarinic receptors (M1) . These receptors play crucial roles in various neurological and physiological processes, including mood regulation, motor control, and cognitive function.

Mode of Action

Clozapine’s mode of action involves blocking various receptors. It has a high dissociation constant for D2, which is even higher than dopamine . It has much higher antagonistic activity on cortical and limbic dopamine D4 than D2 receptors . It also antagonizes 5HT2 serotonergic receptor subtypes (5HT2A & 5HT2C) and adrenergic (α1), histamine (H1), and muscarinic receptors (M1) . The combination of relatively high D1, low D2, and very high 5-HT2 receptor occupancy rates is unique to Clozapine and may explain its lower propensity for Extrapyramidal side effects .

Pharmacokinetics

Clozapine is quickly and almost completely absorbed after oral administration with time to maximum plasma concentration (Tmax) of 1.5–2 h . Its bioavailability is only about 27%–50% due to the first-pass metabolism . Clozapine is approximately 95% bound to plasma proteins . The dosage of clozapine is individually adjusted to control the symptoms .

Result of Action

The molecular and cellular effects of clozapine’s action include damage to mitochondria and promotion of inflammation in insulin-responsive cells and obesity-associated cell types . These phenomena are closely associated with changes observed in human and animal studies of Metabolic Syndrome (MetS), obesity, insulin resistance, and diabetes .

Action Environment

Environmental factors such as smoking, inflammation indicated by elevated C-reactive protein (CRP), and certain concurrent medications have a significant influence on clozapine metabolism . Changes in these factors can alter the plasma levels of clozapine, potentially affecting its efficacy and side effect profile .

Eigenschaften

IUPAC Name

3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4/c1-22-8-10-23(11-9-22)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUDBNBUXVUHMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022855, DTXSID401020663
Record name Clozapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Chloro-11-(4-methyl-1-piperazinyl)-10H-dibenzo[b,e][1,4]diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401020663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Clozapine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014507
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Solubility wt/wt at 25 °C: water <0.01, Solubility wt/wt at 25 °C: Acetone >5; acetonitrile 1.9; chloroform >20; ethhyl acetate >5; absolute ethanol 4.0, 1.86e-01 g/L
Record name Clozapine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00363
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CLOZAPINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6478
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Clozapine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014507
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Clozapine's antipsychotic action is likely mediated through a combination of antogistic effects at D2 receptors in the mesolimbic pathway and 5-HT2A receptors in the frontal cortex. D2 antagonism relieves positive symptoms while 5-HT2A antagonism alleviates negative symptoms., Clozapine is classified as an 'atypical' antipsychotic drug because its profile of binding to dopamine receptors and its effects on various dopamine mediated behaviors differ from those exhibited by more typical antipsychotic drug products. In particular, although clozapine does interfere with the binding of dopamine at D1, D2, D3 and D5 receptors, and has a high affinity for the D4 receptor, it does not induce catalepsy nor inhibit apomorphine-induced stereotypy. This evidence, consistent with the view that clozapine is preferentially more active at limbic than at striatal dopamine receptors, may explain the relative freedom of clozapine from extrapyramidal side effects. Clozapine also acts as an antagonist at adrenergic, cholinergic, histaminergic and serotonergic receptors.
Record name Clozapine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00363
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CLOZAPINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6478
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Clozapine

Color/Form

Yellow crystals from acetone-petroleum ether

CAS RN

5786-21-0, 1333667-72-3
Record name Clozapine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5786-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clozapine [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005786210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clozapine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00363
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name clozapine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757429
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Clozapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Chloro-11-(4-methyl-1-piperazinyl)-10H-dibenzo[b,e][1,4]diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401020663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clozapine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.831
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOZAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J60AR2IKIC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CLOZAPINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6478
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Clozapine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014507
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

183-184 °C, 183 - 184 °C
Record name Clozapine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00363
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CLOZAPINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6478
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Clozapine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014507
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clozapine
Reactant of Route 2
Reactant of Route 2
Clozapine
Reactant of Route 3
Reactant of Route 3
Clozapine
Reactant of Route 4
Reactant of Route 4
Clozapine
Reactant of Route 5
Reactant of Route 5
Clozapine
Reactant of Route 6
Clozapine

Q & A

    A: Unlike typical antipsychotics that primarily block dopamine D2 receptors, clozapine exhibits a complex pharmacological profile. It has a relatively low affinity for D2 receptors but shows high affinity for a variety of other receptors including serotonin (5-HT2A, 5-HT2C, 5-HT6, 5-HT7), dopamine (D1, D4), muscarinic (M1, M2, M3, M4, M5), adrenergic (α1, α2), and histaminergic (H1) receptors []. This broader receptor binding profile is thought to contribute to its unique efficacy and side effect profile.

      A: Clozapine's antagonism at 5-HT2A receptors is particularly important. By blocking these receptors, clozapine is thought to modulate dopamine release in key brain regions, potentially ameliorating both positive and negative symptoms of schizophrenia [].

        A: Research indicates that a lower ratio of homovanillic acid (HVA), a dopamine metabolite, to 5-hydroxyindoleacetic acid (5-HIAA), a serotonin metabolite, in cerebrospinal fluid is predictive of a better response to clozapine []. This finding suggests that a balance between dopaminergic and serotonergic systems is important for clozapine's effectiveness.

          ANone: Clozapine's molecular formula is C18H19ClN4, and its molecular weight is 326.8 g/mol.

            A: The cytochrome P450 enzyme CYP1A2 is the major enzyme responsible for clozapine metabolism. It plays a significant role in the demethylation of clozapine to its major active metabolite, N-desmethylclozapine (norclozapine) [].

              A: Cigarette smoking induces CYP1A2 activity, leading to increased clozapine clearance [, ]. As a result, smokers generally require higher clozapine doses compared to nonsmokers to achieve similar plasma concentrations [].

              A: Research suggests that clearance of both clozapine and its metabolite norclozapine decrease exponentially with age in individuals older than 39 years []. This age-related decline in clearance can lead to higher blood concentrations and potentially increase the risk of adverse drug reactions in older patients.

              A: Several factors, including poor adherence, sedimentation of the suspension before use, and incomplete dosage, could contribute to lower plasma concentrations of clozapine and norclozapine when administered as crushed tablets or suspension compared to intact tablets [].

              A: Clozapine is recognized as the only antipsychotic with proven efficacy for treatment-resistant schizophrenia [, , , ]. It has demonstrated superior efficacy in reducing symptoms, producing clinically meaningful improvements, and postponing relapse compared to typical antipsychotics [].

                A: Research suggests that shorter duration of illness, later illness onset, and younger age at clozapine initiation tend to be associated with a better treatment response [].

              ANone: While research is ongoing, some studies point to potential biological predictors of clozapine response. These include:

                * **Neuroimaging:** Higher prefrontal cortical structural integrity and activity [].   * **Cerebrospinal Fluid (CSF):**  A lower ratio of the dopamine metabolite HVA to the serotonin metabolite 5-HIAA [, ].

                A: While clinical improvement after one month of treatment is associated with a good response [], research indicates that a clozapine trial may require up to six months to definitively determine non-response [].

                A: Clozapine carries a risk of agranulocytosis, a potentially life-threatening condition characterized by a severe decrease in white blood cells. To mitigate this risk, stringent monitoring of white blood cell counts is mandatory, particularly during the initial months of treatment [, ].

                ANone: Several strategies have been explored in cases of clozapine non-response or intolerance, including:

                • Augmentation Strategies: Adding another antipsychotic medication, such as aripiprazole [] or risperidone [].
                • Electroconvulsive Therapy (ECT): ECT has been investigated as an adjunctive treatment for clozapine non-responders [, ].

                ANone: Ongoing research efforts are focused on several aspects, including:

                • Identifying reliable biological markers to predict treatment response and personalize clozapine therapy [].
                • Developing safer and more tolerable clozapine alternatives for treatment-resistant schizophrenia [].
                • Understanding the long-term effects of clozapine treatment and optimizing its use in various patient populations [].
                • Exploring the potential of novel drug delivery systems to improve clozapine's therapeutic index [].

              Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

              Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.